molecular formula C20H17N3O3 B4646845 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide

2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide

Cat. No. B4646845
M. Wt: 347.4 g/mol
InChI Key: JPBHREGCRQQXTI-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide, also known as CMMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide is not yet fully understood. However, studies have suggested that 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide may exert its cytotoxic effects through the inhibition of tubulin polymerization, which is necessary for cell division. 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide may also induce apoptosis through the activation of caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide exhibits a range of biochemical and physiological effects. 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide has been shown to inhibit cell proliferation, induce cell cycle arrest, and induce apoptosis in cancer cells. 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide has also been shown to exhibit antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide in lab experiments is its broad range of potential applications. 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide has been shown to exhibit cytotoxic activity against various cancer cell lines, as well as antibacterial and antifungal activity. However, one limitation of using 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide in lab experiments is its potential toxicity. Studies have shown that 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide exhibits cytotoxic effects on both cancer cells and normal cells, indicating the need for further research to determine the optimal dosage and potential side effects.

Future Directions

There are several future directions for research on 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide. One area of research is the development of 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide, which may provide insights into the development of novel cancer treatments. Additionally, further research is needed to determine the optimal dosage and potential side effects of 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide in both in vitro and in vivo studies.

Scientific Research Applications

2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential as a cancer treatment, 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide has also been studied for its antimicrobial properties. Studies have shown that 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains.

properties

IUPAC Name

(Z)-2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-14-4-3-5-17(10-14)23-20(24)16(13-22)11-15-6-7-18(26-9-8-21)19(12-15)25-2/h3-7,10-12H,9H2,1-2H3,(H,23,24)/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBHREGCRQQXTI-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC#N)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OCC#N)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide
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